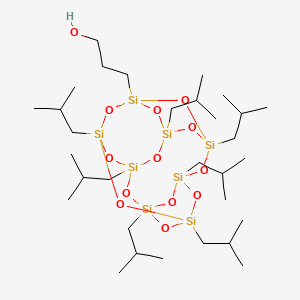![molecular formula C6H3F3N4 B3149919 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 681249-56-9](/img/structure/B3149919.png)
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
概要
説明
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound It is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyrazine scaffold
作用機序
Target of Action
The primary target of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the formation of strong hydrogen bonds between the compound and the active site of CDK2 . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring enhances the compound’s inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to cell cycle arrest . This can result in the induction of apoptosis within cells
Pharmacokinetics
Trifluoromethyl groups are often used in drug design to improve metabolic stability, increase lipophilicity, and enhance binding to target proteins .
Result of Action
The compound exhibits significant anti-tumor activity against various cancer cell lines . It has been shown to inhibit the growth of these cells, with IC50 values in the nanomolar range . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .
生化学分析
Biochemical Properties
It is known that the presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrazine ring can lead to increased drug activity
Cellular Effects
Some related compounds have shown antiproliferative activities against various cancer cell lines
Molecular Mechanism
According to docking simulations, some related compounds are able to interact with certain enzymes through strong hydrogen bonds
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions. For instance, a method includes adding ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is then heated, and trifluoroacetic anhydride is added. The mixture is refluxed, and the product is isolated through a series of purification steps .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrazine scaffold.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, hydrazine hydrate, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include various substituted triazolo-pyrazine derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antibacterial and anticancer agent
Biology: It is used in studies related to enzyme inhibition and molecular interactions.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-(Trifluoromethyl)-[1,2,4]thiadiazolo[1,5-a]pyridine: This compound contains a thiadiazole ring and exhibits different chemical properties.
Uniqueness
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific triazolo-pyrazine scaffold and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODZNIVAQJSKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693873 | |
| Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-56-9 | |
| Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681249-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)



![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)





